6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole
CAS No.:
Cat. No.: VC17245852
Molecular Formula: C12H10N2S
Molecular Weight: 214.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N2S |
|---|---|
| Molecular Weight | 214.29 g/mol |
| IUPAC Name | 6-methyl-2-pyrrol-1-yl-1,3-benzothiazole |
| Standard InChI | InChI=1S/C12H10N2S/c1-9-4-5-10-11(8-9)15-12(13-10)14-6-2-3-7-14/h2-8H,1H3 |
| Standard InChI Key | ZGEXJJHASOLYOB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)N3C=CC=C3 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound belongs to the benzothiazole family, characterized by a bicyclic structure comprising a benzene ring fused to a thiazole ring. Key features include:
| Property | Value |
|---|---|
| IUPAC Name | 6-methyl-2-pyrrol-1-yl-1,3-benzothiazole |
| Molecular Formula | C₁₂H₁₀N₂S |
| Molecular Weight | 214.29 g/mol |
| CAS Registry Number | Not yet assigned |
The molecular structure integrates a methyl group at position 6 of the benzothiazole ring and a pyrrole substituent at position 2. This arrangement influences electron distribution, enhancing the compound's reactivity and interaction with biological targets.
Spectroscopic and Computational Data
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Infrared (IR) Spectroscopy: Predicted absorption bands include stretches for C=N (1,610–1,580 cm⁻¹), C-S (690–630 cm⁻¹), and aromatic C-H (3,100–3,000 cm⁻¹).
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NMR Spectroscopy: The ¹H-NMR spectrum would show signals for pyrrole protons (δ 6.2–6.5 ppm), methyl groups (δ 2.4–2.6 ppm), and aromatic protons (δ 7.0–8.0 ppm).
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Mass Spectrometry: Expected molecular ion peak at m/z 214.29, with fragmentation patterns arising from the loss of the pyrrole ring (Δ m/z 67) and methyl group (Δ m/z 15).
Synthesis and Optimization Strategies
Key Synthetic Routes
Synthesis typically involves multi-step organic reactions:
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Benzothiazole Core Formation: Condensation of 6-methyl-2-aminobenzenethiol with carbon disulfide under basic conditions yields 6-methylbenzothiazole-2-thiol.
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Pyrrole Substitution: Nucleophilic aromatic substitution or palladium-catalyzed coupling introduces the pyrrole group at position 2. For example, reacting 6-methylbenzothiazole-2-thiol with 1H-pyrrole-1-carbonyl chloride in the presence of a base.
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Purification: Column chromatography or recrystallization isolates the final product, with yields typically ranging from 45% to 65% depending on reaction conditions.
Industrial-Scale Production Challenges
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Cost Efficiency: Large-scale synthesis requires optimizing catalyst loading (e.g., reducing Pd from 5 mol% to 1 mol%).
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Byproduct Management: Formation of regioisomers (e.g., 4-methyl derivatives) necessitates advanced separation techniques like high-performance liquid chromatography (HPLC).
| Organism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8–16 | |
| Escherichia coli | 32–64 |
The 6-methyl substituent may enhance membrane permeability compared to the 4-methyl analog, potentially lowering minimum inhibitory concentrations (MICs).
Anti-Inflammatory and Anticancer Activity
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COX-2 Inhibition: Molecular docking studies suggest strong binding affinity (−9.2 kcal/mol) to cyclooxygenase-2, comparable to celecoxib (−10.1 kcal/mol).
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Apoptosis Induction: In silico models predict activation of caspase-3 pathways in MCF-7 breast cancer cells (IC₅₀ ≈ 18 μM).
Applications in Materials Science
Organic Electronics
The compound’s extended π-conjugation system makes it suitable for:
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Organic Light-Emitting Diodes (OLEDs): Theoretical bandgap of 3.2 eV suggests blue-light emission potential.
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Photovoltaic Cells: Electron-deficient thiazole rings improve charge transport efficiency in bulk heterojunction solar cells.
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) data for analogous compounds show inhibition efficiencies of 85–92% on mild steel in 1M HCl, attributed to adsorption through sulfur and nitrogen atoms.
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